Lipophilicity Differentiation from Substituted Analogs
The target compound bears an unsubstituted phenyl ring, yielding a computed XLogP3 of 2.7 [1]. This is lower than both the 2-methylphenyl analog (CAS 1227954-83-7; C₁₅H₁₄F₃N₃O, MW 309.29) and the 4-fluorophenyl analog (CAS 1227954-98-4; C₁₄H₁₁F₄N₃O, MW 313.25), which carry additional hydrophobic or electronegative substituents . Increased lipophilicity in the substituted analogs is expected to enhance membrane permeability but may also elevate metabolic clearance and plasma protein binding, making the unsubstituted compound the preferred choice for establishing baseline SAR relationships.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | 2-methylphenyl analog (CAS 1227954-83-7): estimated XLogP3 ~3.1; 4-fluorophenyl analog (CAS 1227954-98-4): estimated XLogP3 ~2.9 |
| Quantified Difference | Target compound XLogP3 is approximately 0.2–0.4 units lower than substituted-phenyl analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); comparator values estimated by structural increment |
Why This Matters
Lower lipophilicity in the unsubstituted compound provides a cleaner baseline for medicinal chemistry SAR campaigns, reducing confounding from non-specific hydrophobic interactions.
- [1] PubChem Compound Summary CID 75365585, 1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea. National Center for Biotechnology Information. Created 2014-07-12, Modified 2026-05-02. View Source
